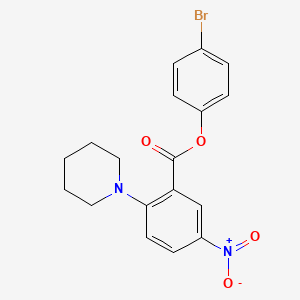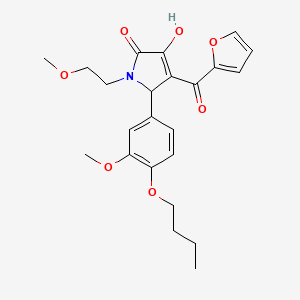
2-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C25H21N3O5 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.14812078 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives, including compounds with structural similarities to "2-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide," have been extensively studied for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with metallic surfaces. The inclusion of polar substituents, such as methoxy (–OMe) and nitro (–NO2) groups, enhances their adsorption and complex formation capabilities, thus providing a protective layer against corrosion. This application is particularly relevant in industrial settings where corrosion resistance is critical for maintaining the integrity and longevity of metal structures and components (Verma, Quraishi, & Ebenso, 2020).
Environmental and Pharmacological Implications
Quinoline derivatives also show promising environmental and pharmacological applications. These compounds are involved in the degradation processes of environmental pollutants and have been the subject of pharmacological studies exploring their potential as therapeutic agents. The research indicates that modifying the quinoline structure can yield compounds with a broad spectrum of activities, including antimicrobial and anticancer properties. This highlights the versatility of quinoline derivatives in contributing to environmental sustainability and offering potential pathways for the development of new drugs (Harrison et al., 2005).
Quinoline and Quinazoline Alkaloids in Drug Development
Quinoline and quinazoline alkaloids represent a significant area of study in medicinal chemistry due to their broad spectrum of biological activities. Compounds from these classes have been developed into drugs that address various health conditions, notably cancer and malaria. The success of quinine and camptothecin, both quinoline alkaloids, in antimalarial and anticancer therapies, respectively, underscores the potential of these compounds in drug development. This ongoing research aims to uncover new therapeutic agents within these classes, reflecting their importance in current medicinal chemistry (Shang et al., 2018).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-3-33-17-10-8-16(9-11-17)23-15-20(19-6-4-5-7-21(19)26-23)25(29)27-22-13-12-18(32-2)14-24(22)28(30)31/h4-15H,3H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGCGYMLRYJLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3,4-difluorophenyl)ethyl]-1-propionylpiperidine](/img/structure/B4011931.png)



![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-phenoxyacetamide](/img/structure/B4011948.png)

![(4-methoxy-1-naphthyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B4011963.png)
![ethyl 1-[5-(2-butoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4011972.png)
![4-bromo-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B4011990.png)

![N-[4-(1-adamantyl)-2-methylphenyl]-N'-butylurea](/img/structure/B4012003.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4012010.png)
![4-chlorobenzyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4012019.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B4012026.png)
